![molecular formula C12H27NOSi B1280882 2-({[叔丁基(二甲基)甲硅烷基]氧基}甲基)哌啶 CAS No. 135938-63-5](/img/structure/B1280882.png)
2-({[叔丁基(二甲基)甲硅烷基]氧基}甲基)哌啶
描述
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine, commonly referred to as 2-TBDMS-PIP, is an organosilicon compound that is widely used in the synthesis of a variety of organic compounds. It is a colorless liquid with a boiling point of 140°C and a melting point of −90°C. It is soluble in many organic solvents, such as ether and benzene, and is often used as a solvent in chemical reactions.
科学研究应用
生物碱和哌啶衍生物的合成
- 该化合物已用于立体选择性合成塞德里定、乙基去洛贝醇和圆锥因,展示了其作为手性构件在制备具有生物活性的生物碱中的多功能性 (Passarella 等人,2005)。
- 它还参与了与氧杂环稠合的哌啶衍生物的合成,突出了其在生产结构多样的分子中的效用 (莫斯卡连科和博耶夫,2014)。
新型化学反应和配合物
- 研究表明了其在锌和钐促进的取代反应中的应用,导致形成独特的取代产物,并突出了其在高级化学合成中的潜力 (瓦柳利娜等人,2018)。
- 该化合物已用于形成顺式-2,6-双-(甲醇盐)-哌啶氧钒(V)配合物,表明了其在氧化环化过程催化剂开发中的作用 (东格斯等人,2014)。
高级合成技术
- 它在伤害感受蛋白拮抗剂的不对称合成中的作用进一步证明了其在药物化学和药物开发领域的重要性 (乔纳等人,2009)。
- 该化合物参与了对映纯全顺式-2,3,6-三取代哌啶的合成,展示了其在复杂有机分子的全合成中的应用 (辛格和戈什,2002)。
作用机制
Target of Action
Compounds with similar structures, such as tert-butyl 4-[(e)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1h-indole-1-carboxylate, have been synthesized as potential precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
Similar compounds have been found to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .
Result of Action
Similar compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
It’s worth noting that similar compounds are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
安全和危害
生化分析
Biochemical Properties
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine plays a significant role in biochemical reactions, particularly in the context of protecting groups in organic synthesis. The tert-butyl(dimethyl)silyl group is known for its stability and resistance to hydrolysis, making it a valuable protective group for hydroxyl functionalities in complex organic molecules . This compound interacts with various enzymes and proteins involved in metabolic pathways, such as those responsible for the hydrolysis of silyl ethers. The interactions are primarily characterized by the cleavage of the silyl group, which can be catalyzed by specific enzymes like silyl ether hydrolases .
Cellular Effects
The effects of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the availability of hydroxyl groups on biomolecules, thereby affecting their activity and interactions. For instance, the removal of the silyl group can expose hydroxyl groups that participate in phosphorylation or other post-translational modifications, impacting gene expression and cellular metabolism . Additionally, the compound’s stability and resistance to degradation can affect its persistence within cells, potentially leading to prolonged effects on cellular functions.
Molecular Mechanism
At the molecular level, 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine exerts its effects through the formation and cleavage of silyl ethers. The tert-butyl(dimethyl)silyl group can be introduced to hydroxyl-containing biomolecules, protecting them from unwanted reactions during synthetic processes . The cleavage of the silyl group, often facilitated by fluoride ions or specific enzymes, results in the release of the protected hydroxyl group, allowing it to participate in subsequent biochemical reactions . This mechanism is crucial for the controlled manipulation of biomolecules in various biochemical and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can change over time due to its stability and potential degradation. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions . Over extended periods, the stability of the silyl group may be compromised, leading to the gradual release of the protected hydroxyl group. Long-term studies have shown that the compound can maintain its protective function for significant durations, but environmental factors such as pH and temperature can influence its degradation rate .
Dosage Effects in Animal Models
The effects of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively protect hydroxyl groups without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, potentially due to the accumulation of the silyl group or its metabolites . Studies have indicated that there is a threshold beyond which the protective benefits are outweighed by toxic effects, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is involved in metabolic pathways that include the hydrolysis of silyl ethers. Enzymes such as silyl ether hydrolases play a crucial role in the metabolism of this compound, facilitating the cleavage of the silyl group and the release of the hydroxyl group . The metabolic flux and levels of metabolites can be influenced by the presence of the silyl group, which can alter the availability of hydroxyl groups for further biochemical reactions .
Transport and Distribution
The transport and distribution of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the distribution of the compound can be affected by its affinity for different cellular compartments and organelles. The localization and accumulation of the compound can impact its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The presence of the silyl group can influence the compound’s localization, potentially affecting its activity and function within different subcellular environments .
属性
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


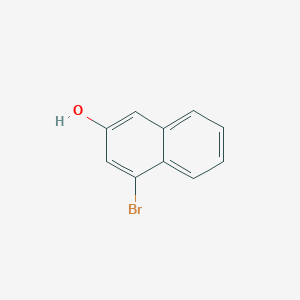
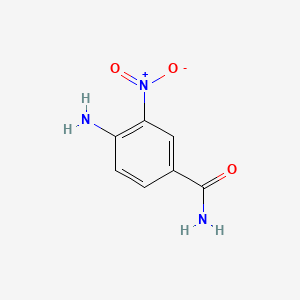
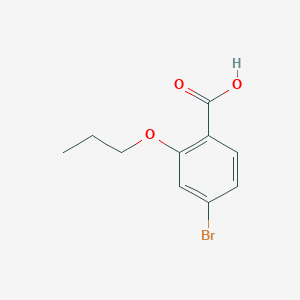

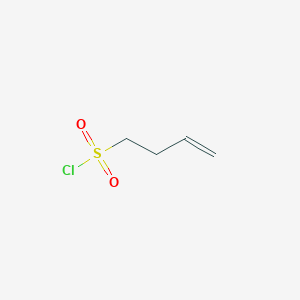
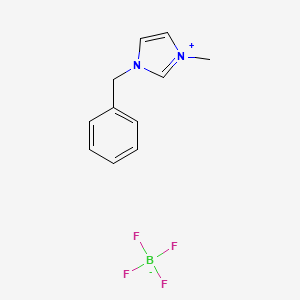
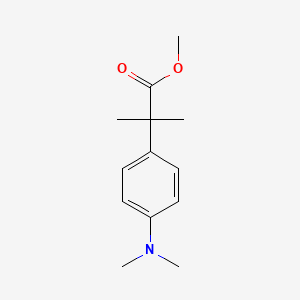
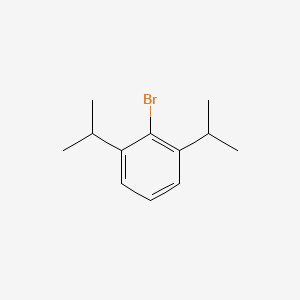
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
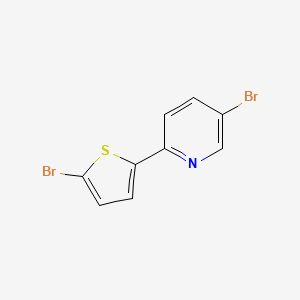



![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)